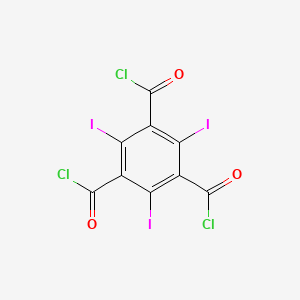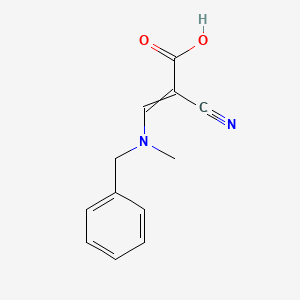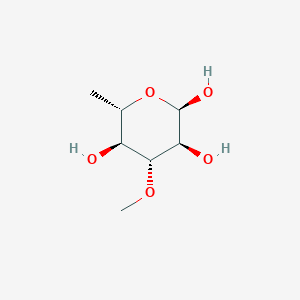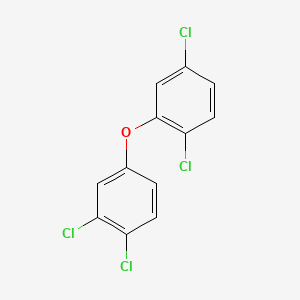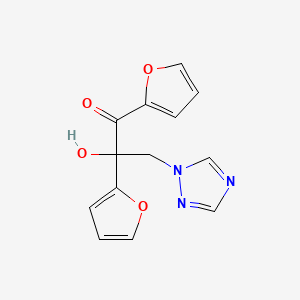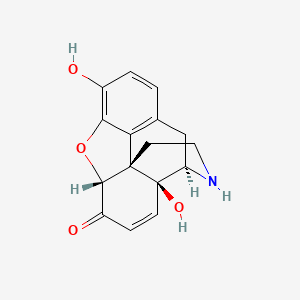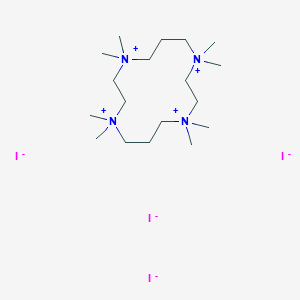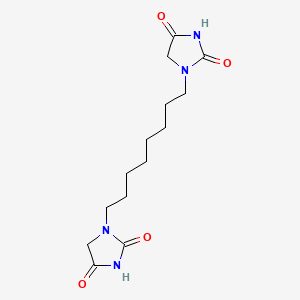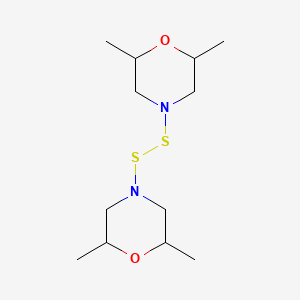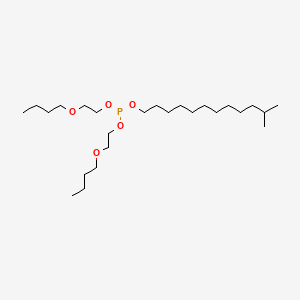
Bis(2-butoxyethyl) isotridecyl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-butoxyethyl) isotridecyl phosphite: is an organophosphorus compound with the chemical formula C25H53O5P . It is commonly used as an antioxidant and stabilizer in various industrial applications, particularly in the production of polymers and plastics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-butoxyethyl) isotridecyl phosphite typically involves the reaction of isotridecyl alcohol with phosphorous acid and 2-butoxyethanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Isotridecyl alcohol+Phosphorous acid+2-butoxyethanol→Bis(2-butoxyethyl) isotridecyl phosphite
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion and high yield. The product is then purified through distillation or other separation techniques to obtain the final compound.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-butoxyethyl) isotridecyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Reduction: It can be reduced under specific conditions to form phosphites.
Substitution: It can undergo substitution reactions where the butoxyethyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides or aryl halides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphates
Reduction: Phosphites
Substitution: Various substituted phosphites depending on the reagents used
Applications De Recherche Scientifique
Chemistry: Bis(2-butoxyethyl) isotridecyl phosphite is used as a stabilizer in the production of polymers and plastics. It helps in preventing the degradation of polymers by acting as an antioxidant.
Biology and Medicine: While its primary applications are industrial, research is ongoing to explore its potential uses in biological and medical fields. Its antioxidant properties may have implications in preventing oxidative stress-related damage in biological systems.
Industry: In addition to its use in polymers, this compound is also used in the production of lubricants, adhesives, and coatings. It enhances the stability and performance of these products .
Mécanisme D'action
The mechanism by which bis(2-butoxyethyl) isotridecyl phosphite exerts its effects is primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing the oxidative degradation of materials. The molecular targets include reactive oxygen species and free radicals, which are neutralized by the compound .
Comparaison Avec Des Composés Similaires
- Bis(2-butoxyethyl) phosphate
- Tris(2-butoxyethyl) phosphate
- Isotridecyl phosphate
Comparison: Bis(2-butoxyethyl) isotridecyl phosphite is unique due to its specific combination of butoxyethyl and isotridecyl groups. This combination provides it with distinct antioxidant properties and makes it particularly effective in stabilizing polymers and plastics. Compared to similar compounds, it offers a balance of stability and reactivity that is advantageous in various industrial applications .
Propriétés
Numéro CAS |
93980-87-1 |
|---|---|
Formule moléculaire |
C25H53O5P |
Poids moléculaire |
464.7 g/mol |
Nom IUPAC |
bis(2-butoxyethyl) 11-methyldodecyl phosphite |
InChI |
InChI=1S/C25H53O5P/c1-5-7-18-26-21-23-29-31(30-24-22-27-19-8-6-2)28-20-16-14-12-10-9-11-13-15-17-25(3)4/h25H,5-24H2,1-4H3 |
Clé InChI |
RYURDQWGAMNEPN-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOP(OCCCCCCCCCCC(C)C)OCCOCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


